molecular formula C11H11NO2S B1668306 1-benzothiophen-4-yl N,N-dimethylcarbamate CAS No. 1016-46-2

1-benzothiophen-4-yl N,N-dimethylcarbamate

Cat. No.: B1668306
CAS No.: 1016-46-2
M. Wt: 221.28 g/mol
InChI Key: NUELYOQGOJBUHL-UHFFFAOYSA-N
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Description

1-Benzothiophen-4-yl N,N-dimethylcarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a benzothiophene ring, which is a sulfur-containing heterocycle, and a carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzothiophen-4-yl N,N-dimethylcarbamate typically involves the reaction of 1-benzothiophen-4-ylamine with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the stability of the reactants and to control the reaction rate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzothiophen-4-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

1-Benzothiophen-4-yl N,N-dimethylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzothiophen-4-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired biological effect. The benzothiophene ring may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    1-Benzothiophen-4-ylamine: A precursor in the synthesis of 1-benzothiophen-4-yl N,N-dimethylcarbamate.

    1-Benzothiophen-4-yl N-methylcarbamate: A structurally similar compound with a single methyl group on the carbamate.

    1-Benzothiophen-4-yl N,N-diethylcarbamate: A compound with ethyl groups instead of methyl groups on the carbamate.

Uniqueness: this compound is unique due to its specific combination of the benzothiophene ring and the N,N-dimethylcarbamate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1016-46-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

1-benzothiophen-4-yl N,N-dimethylcarbamate

InChI

InChI=1S/C11H11NO2S/c1-12(2)11(13)14-9-4-3-5-10-8(9)6-7-15-10/h3-7H,1-2H3

InChI Key

NUELYOQGOJBUHL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OC1=C2C=CSC2=CC=C1

Canonical SMILES

CN(C)C(=O)OC1=C2C=CSC2=CC=C1

Appearance

Solid powder

1016-46-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbamic acid, dimethyl-, benzo(b)thien-4-yl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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